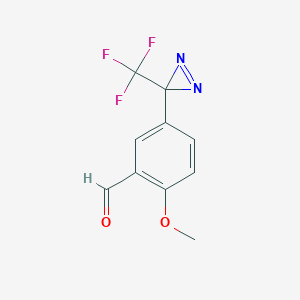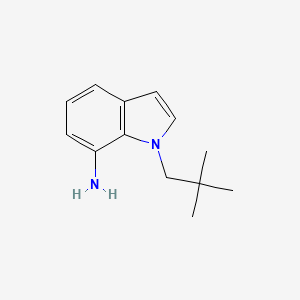
1-(2,2-Dimethylpropyl)-1H-indol-7-amine
Vue d'ensemble
Description
1-(2,2-Dimethylpropyl)-1H-indol-7-amine, also known as this compound, is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes an indole ring substituted with a 2,2-dimethylpropyl group at the 1-position and an amine group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylpropyl)-1H-indol-7-amine can be synthesized through various synthetic routes. One common method involves the reaction of indole with 2,2-dimethylpropylamine under specific reaction conditions, such as the use of a strong base and a suitable solvent. The reaction typically proceeds through nucleophilic substitution, where the amine group attacks the indole ring, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry and precise control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Dimethylpropyl)-1H-indol-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of indole-7-carboxylic acid derivatives.
Reduction: Reduction reactions can produce various reduced forms of the compound, such as indole-7-amine derivatives.
Substitution: Substitution reactions can result in the formation of different substituted indole derivatives.
Applications De Recherche Scientifique
1-(2,2-Dimethylpropyl)-1H-indol-7-amine has diverse applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, such as investigating enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including the treatment of various diseases and conditions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mécanisme D'action
The mechanism by which 1-(2,2-Dimethylpropyl)-1H-indol-7-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2,2-Dimethylpropyl)-1H-indol-7-amine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Indole-3-amine: Similar structure but lacks the 2,2-dimethylpropyl group.
1-Methylindole-7-amine: Contains a methyl group instead of the 2,2-dimethylpropyl group.
2,2-Dimethylpropylamine: A simpler compound without the indole ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)9-15-8-7-10-5-4-6-11(14)12(10)15/h4-8H,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLYPMZHGZKUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


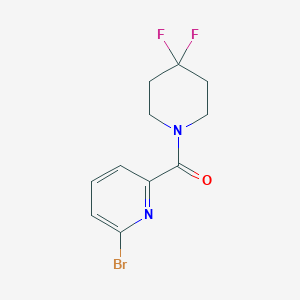
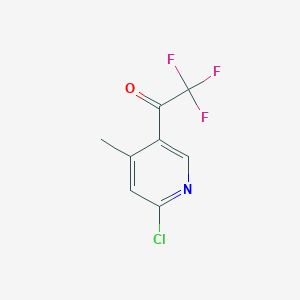
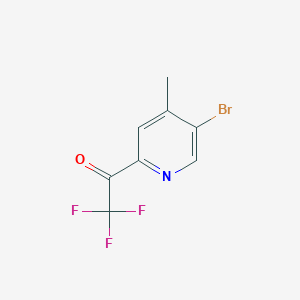

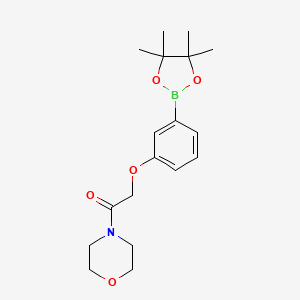

![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)
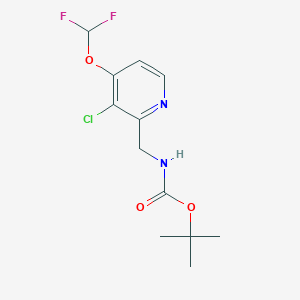
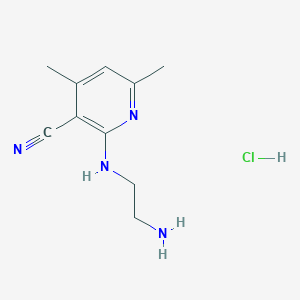
![1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine](/img/structure/B1415848.png)
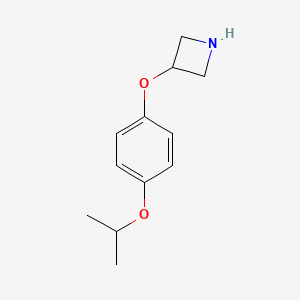
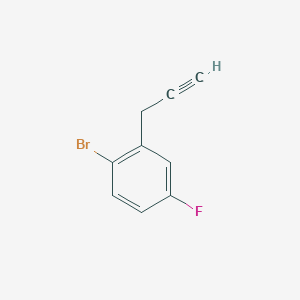
![N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine](/img/structure/B1415853.png)
